Ergocornine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57432-60-7 |

|---|---|

Molecular Formula |

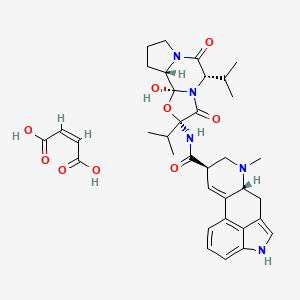

C35H43N5O9 |

Molecular Weight |

677.7 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C31H39N5O5.C4H4O4/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-3(6)1-2-4(7)8/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,24+,26+,30-,31+;/m1./s1 |

InChI Key |

FZRTUCBIWXGZGU-TUILHWQOSA-N |

SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

Synonyms |

ergocorine mesylate ergocorine phosphate ergocornine ergocornine 2-maleate (1:1), (5'alpha)-isomer ergocornine 2-maleate (2:1), (5'alpha)-isomer ergocornine maleate ergocornine methanesulfonate, (5'alpha)-isomer ergocornine methyl sulfate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocornine phosphate, (5'alpha)-isomer ergocornine, (5'alpha,8alpha)-isomer ergocorninine |

Origin of Product |

United States |

Scientific Research Applications

Reproductive Health

Ergocornine maleate has been studied for its effects on reproductive processes in both animal models and potential implications for human health.

- Induced Luteolysis : Research indicates that this compound can be used to induce luteolysis in cyclic and pseudopregnant rats. A study found that treatment with ergocornine led to decreased pregnancy rates and increased synchronization in mating among pseudopregnant rats, suggesting its utility in reproductive management .

- Effects on Prolactin Secretion : this compound has been shown to inhibit prolactin secretion, which is crucial for lactation. In a study involving lactating rats, administration of ergocornine resulted in significantly lower serum prolactin levels and reduced mammary tissue weight compared to controls. This indicates its potential application in managing conditions related to excessive lactation or lactation suppression .

Anti-Cancer Potential

The cytotoxic properties of this compound have been explored in the context of cancer treatment.

- Inhibition of Tumor Growth : Experiments conducted on rodents demonstrated that ergocornine could suppress the growth of pituitary tumors. The mechanism appears to involve the inhibition of prolactin release from the anterior pituitary gland, which is often associated with tumor progression .

- Cytotoxic Activity : Further studies using mRNA microarray techniques revealed that ergocornine exhibits strong inhibitory effects on genes linked to leukemia progression. This suggests a potential role for this compound as a treatment for drug-resistant tumors .

Cosmetic Applications

This compound's properties may extend into cosmetic formulations, particularly those aimed at skin health.

- Formulation Stability : In cosmetic science, the stability and safety of products are paramount. This compound can be investigated as an ingredient that enhances the stability of formulations while potentially offering skin benefits due to its biological activity .

Case Studies and Research Findings

The following table summarizes key findings from notable studies regarding the applications of this compound:

Chemical Reactions Analysis

Epimerization at C8

Ergocornine maleate undergoes pH- and temperature-dependent epimerization at the C8 position, forming equilibrium mixtures of R- and S-epimers .

Quantum chemical models indicate the S-epimer is thermodynamically favored in ergocornine due to steric and electronic stabilization .

Fragmentation Under Mass Spectrometry

This compound exhibits characteristic fragmentation patterns in UPLC-MS/MS, critical for analytical identification :

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 223 | Lysergic acid moiety | Cleavage of peptide bond and CO loss |

| 268 | Ergoline core + retained methyl group | Ether group cleavage from ring E |

| 348 | Iso-propyl-substituted ergoline | Retention of iso-propyl group during fragmentation |

Dihydroergotamine analogs show analogous fragmentation but lack dehydration products .

Degradation Pathways

This compound degrades under hydrolytic and oxidative conditions:

-

Hydrolysis : In aqueous acetonitrile (pH 5–7), trace ergonovine (m/z 325) forms as a breakdown product, suggesting peptide bond cleavage .

-

Oxidation : The lysergic acid moiety undergoes hydroxylation via CYP3A4, producing hydroxylated metabolites .

Adsorption and Binding Interactions

Molecularly imprinted polymers (MIPs) designed for ergot alkaloids demonstrate selective adsorption of this compound via:

-

π-π stacking between the ergoline aromatic system and styrene monomers.

-

Hydrogen bonding with hydroxyethyl methacrylate co-polymers .

| Polymer Type | Adsorption Capacity (μM/g) | Selectivity (vs. Ergonovine) |

|---|---|---|

| MIP | 8.68 | 2.1× higher than NIP |

| NIP | 7.55 | Baseline |

Stability in Pharmaceutical Formulations

This compound is less stable than ergotamine or ergosine under thermal stress :

| Parameter | Effect on Stability | Recommended Storage |

|---|---|---|

| Temperature >25°C | Accelerates epimerization and degradation | Refrigeration (2–8°C) |

| UV light | Promotes radical-mediated decomposition | Amber glass containers |

| Acidic pH (≤3) | Stabilizes R-epimer | Buffered formulations (pH 4–6) |

Analytical Quantification

Reverse-phase HPLC with fluorescence detection (HPLC-FLD) remains the gold standard for resolving R- and S-epimers . LC-MS/MS enables sensitive detection at ng/mL levels using transitions like m/z 575 → 268 .

Key Research Findings

-

This compound’s inhibition of prolactin secretion in rats is dose-dependent, with potency exceeding ergotamine .

-

Cross-reactivity in MIPs is observed with ergocryptine and ergocristine due to structural homology .

-

Epimerization equilibrium can be reversed using acid/base catalysis, enabling synthetic recovery of the R-epimer .

Preparation Methods

Natural Extraction and Initial Isolation of Ergocornine

Solvent Extraction from Fungal Sources

Ergocornine is naturally produced by the fungus Claviceps purpurea, which parasitizes rye and other cereals. The initial extraction involves grinding sclerotia (ergot bodies) and subjecting them to acidic aqueous solutions, typically 2.5% tartaric acid, to solubilize alkaloids. Ethyl acetate saturated with water is employed as a water-immiscible solvent for liquid-liquid extraction, achieving partial separation of ergocornine from polar impurities. For example, a 0.3 kg sample of ground ergot yielded 4.0 g of total alkaloids after three sequential extractions with 4 L of ethyl acetate.

Precipitation and Neutralization

The crude extract is concentrated under reduced pressure and treated with heptane to precipitate alkaloids. Neutralization of the aqueous phase using sodium chloride (300 g/L) further precipitates ergocornine, achieving a recovery of 3.6 g from 4.0 g of initial alkaloids. This step eliminates hydrophilic contaminants but retains structurally similar ergopeptines, necessitating subsequent purification.

Chromatographic Purification of Ergocornine

Alumina-Based Column Chromatography

The dried alkaloid precipitate is dissolved in anhydrous acetone and filtered through a column packed with basic alumina (12 g per 3.6 g of alkaloids) to adsorb pigments and non-alkaloidal residues. The eluate is concentrated and subjected to acid alumina chromatography, where ergocornine is separated from ergocristine and ergocryptine using a gradient of acetone or methyl ethyl ketone with 0–5% water. Ergocornine typically elutes in the second fraction (Fraction B), with a purity of 98% confirmed by LC-MS/MS.

Table 1: Chromatographic Conditions for Ergocornine Purification

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | Acid alumina (120 g per 3.6 g sample) | |

| Mobile Phase | Acetone/water (95:5 v/v) | |

| Flow Rate | 1 mL/min | |

| Purity Post-Chromatography | 98% |

Retro-Isomerization for Enhanced Purity

Ergocornine exists in equilibrium with its inactive epimer, ergocorninine. To minimize epimer content, the filtrate from Fraction B is treated with phosphoric acid, inducing retro-isomerization at 60°C under vacuum. This step increases the proportion of biologically active ergocornine to >99%, critical for pharmaceutical applications.

Synthesis of Ergocornine Maleate

Salt Formation with Maleic Acid

Ergocornine free base is reacted with maleic acid in a 1:1 molar ratio in anhydrous acetone. The mixture is stirred at 25°C for 24 hours, during which the maleate salt precipitates as a crystalline solid. The product is isolated by filtration, washed with cold acetone, and dried under vacuum at 40°C, yielding this compound with a melting point of 212–214°C.

Table 2: Optimization of Salt Formation Parameters

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Solvent | Anhydrous acetone | 85% | |

| Reaction Temperature | 25°C | 85% | |

| Drying Conditions | 40°C under vacuum | 95% |

Biosynthetic and Semi-Synthetic Approaches

Biosynthesis in Genetically Modified Fungi

Recent advances exploit the ergot alkaloid biosynthetic pathway in Claviceps purpurea. The enzyme FgaPT2 catalyzes the prenylation of L-tryptophan to form 4-dimethylallyltryptophan (DMAT), a precursor to ergocornine. Overexpression of fgaPT2 in Aspergillus fumigatus increases DMAT production by 40%, enabling scalable fermentation-based ergocornine synthesis.

Analytical Validation and Quality Control

LC-MS/MS Quantification

Post-synthesis, this compound is quantified using LC-MS/MS with a reporting limit of 1 µg/kg in cereal-based matrices. A C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (60:40 v/v) achieve baseline separation from ergocristine and ergocryptine within 20 minutes.

Stability Studies

This compound degrades by <5% when stored at −20°C in amber vials for 12 months. Exposure to UV light or temperatures >30°C accelerates epimerization to ergocorninine, necessitating dark, cold storage.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing ergocornine maleate?

Answer:

- Synthesis : this compound is typically synthesized via crystallization from ethanol or methanol, followed by purification using solvent partitioning .

- Characterization : Structural confirmation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, ESI-MS can identify the molecular ion peak (e.g., m/z 563.3 for ergocornine) and fragmentation patterns (e.g., m/z 305 for lysergic acid moiety) . Purity analysis should follow pharmacopeial guidelines, including HPLC with UV detection and validation against reference standards .

Q. How does this compound affect prolactin-dependent pathways in mammalian models?

Answer :

- In vivo models : Use Sprague-Dawley rats with 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors. Subcutaneous administration (e.g., 1 mg/kg daily) reduces tumor growth by inhibiting pituitary prolactin secretion. Compare outcomes with ovariectomy controls to isolate prolactin-specific effects .

- Methodology : Measure serum prolactin levels via ELISA and correlate with tumor size histopathology. Note that ergocornine’s antitumor effects reverse upon treatment cessation, requiring longitudinal monitoring .

Advanced Research Questions

Q. How can contradictory efficacy data between insecticidal and antitumor studies be resolved?

Answer :

- Contradiction : Ergocornine shows concentration-dependent mortality in Diaphorina citri larvae (e.g., 72-hour LC₅₀ at 100 ng/µl) but requires systemic delivery in mammals for prolactin inhibition .

- Resolution : Evaluate species-specific pharmacokinetics (e.g., bioavailability in hemolymph vs. bloodstream) and receptor affinity differences. Use comparative transcriptomics to identify target pathways (e.g., dopamine D2 receptors in mammals vs. undefined targets in insects) .

Q. What statistical and experimental design considerations are critical for dose-response studies of this compound?

Answer :

- Dose selection : Use log-scale concentrations (e.g., 0.1–100 µg/mL) to capture non-linear responses. For in vivo studies, apply OECD guidelines for repeated-dose toxicity testing, including body weight, organ histology, and hematological parameters .

- Data analysis : Employ time-to-event models (e.g., Kaplan-Meier survival curves) for mortality studies and mixed-effects models for longitudinal tumor growth data . Address batch variability by replicating experiments across independent cohorts.

Q. How can mass spectrometry elucidate ergocornine’s degradation products under physiological conditions?

Answer :

- Method : Perform stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use high-resolution MS (HRMS) to identify degradation products (e.g., dehydration derivatives like m/z 544.2) .

- Quantification : Compare peak areas of parent compound and degradants over time. Validate with isotopically labeled internal standards to correct for matrix effects .

Methodological Guidelines

- Reproducibility : Document experimental protocols per the Beilstein Journal of Organic Chemistry standards, including raw data deposition and stepwise synthesis details .

- Conflict resolution : When data conflicts (e.g., efficacy in insects vs. mammals), conduct meta-analyses using PRISMA frameworks to assess study heterogeneity (e.g., dosing regimens, endpoint definitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.